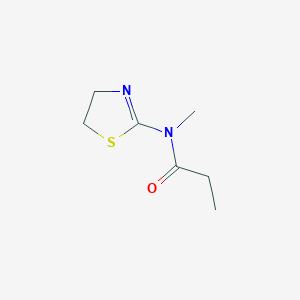
1,4-Diethenyl-2,5-bis(heptyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Divinyl-2,5-bis(heptyloxy)benzene is an organic compound characterized by a benzene ring substituted with two vinyl groups and two heptyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Divinyl-2,5-bis(heptyloxy)benzene typically involves the following steps:
Formation of the Benzene Derivative: The starting material, 1,4-dihydroxybenzene, undergoes alkylation with heptyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(heptyloxy)benzene.
Vinylation: The resulting 1,4-bis(heptyloxy)benzene is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl magnesium bromide, under controlled conditions to yield 1,4-Divinyl-2,5-bis(heptyloxy)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
1,4-Divinyl-2,5-bis(heptyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The heptyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a common method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Divinyl-2,5-bis(heptyloxy)benzene has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of cross-linked polymers and copolymers, which have applications in coatings, adhesives, and composite materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,4-Divinyl-2,5-bis(heptyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and heptyloxy groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved include electrophilic addition, nucleophilic substitution, and radical polymerization.
類似化合物との比較
Similar Compounds
Divinylbenzene: Similar structure but lacks the heptyloxy groups, making it less hydrophobic and less versatile in certain applications.
1,4-Divinyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of heptyloxy groups, leading to different solubility and reactivity profiles.
Uniqueness
1,4-Divinyl-2,5-bis(heptyloxy)benzene is unique due to the presence of long heptyloxy chains, which impart hydrophobic characteristics and influence its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of hydrophobic polymers and materials.
特性
CAS番号 |
206762-49-4 |
|---|---|
分子式 |
C24H38O2 |
分子量 |
358.6 g/mol |
IUPAC名 |
1,4-bis(ethenyl)-2,5-diheptoxybenzene |
InChI |
InChI=1S/C24H38O2/c1-5-9-11-13-15-17-25-23-19-22(8-4)24(20-21(23)7-3)26-18-16-14-12-10-6-2/h7-8,19-20H,3-6,9-18H2,1-2H3 |
InChIキー |
QQJXDRAWROHADR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCOC1=CC(=C(C=C1C=C)OCCCCCCC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


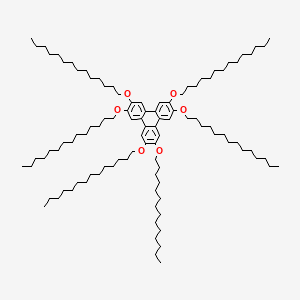
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)


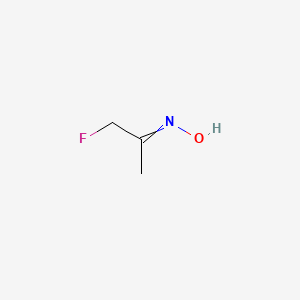
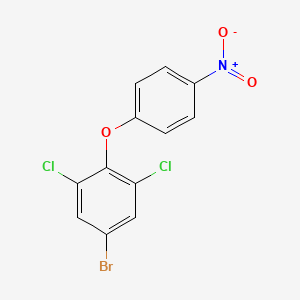
![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)
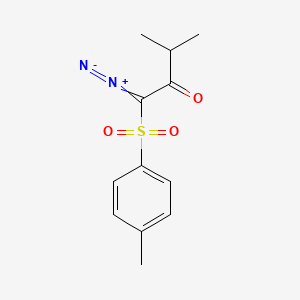
![(5S)-1-(3-Chlorophenyl)-5-[(ethanesulfonyl)methyl]piperazin-2-one](/img/structure/B14248439.png)

